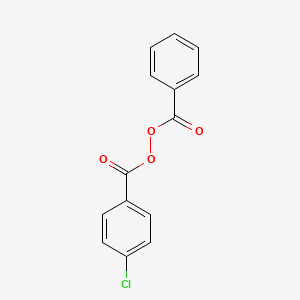

Benzoyl 4-chlorobenzenecarboperoxoate

Description

Benzoyl 4-chlorobenzenecarboperoxoate is a peroxoate ester derivative characterized by a benzoyl group linked to a 4-chlorobenzene ring via a carboperoxoate functional group. Its structure combines aromatic chlorination with a reactive peroxoate moiety, which may confer unique chemical and biological properties.

Properties

IUPAC Name |

benzoyl 4-chlorobenzenecarboperoxoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO4/c15-12-8-6-11(7-9-12)14(17)19-18-13(16)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWWMXRIQXRTMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10823888 | |

| Record name | benzoyl 4-chlorobenzenecarboperoxoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10823888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790-45-4 | |

| Record name | benzoyl 4-chlorobenzenecarboperoxoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10823888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl 4-chlorobenzenecarboperoxoate can be synthesized through the reaction of benzoyl chloride with 4-chlorobenzoyl peroxide under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the peroxoate linkage.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and maintained at specific temperatures to ensure optimal yield and purity. The process may also include purification steps such as recrystallization to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzoyl 4-chlorobenzenecarboperoxoate undergoes various chemical reactions, including:

Oxidation: It can oxidize organic substrates, converting them into their corresponding oxides.

Reduction: Under certain conditions, it can be reduced to form benzoyl 4-chlorobenzenecarboxylate.

Substitution: It can participate in nucleophilic substitution reactions, where the peroxoate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: The major products are typically oxides of the organic substrates.

Reduction: The primary product is benzoyl 4-chlorobenzenecarboxylate.

Substitution: The products depend on the nucleophile used, resulting in various substituted benzoyl derivatives.

Scientific Research Applications

Polymer Chemistry

Benzoyl 4-chlorobenzenecarboperoxoate is primarily utilized as an initiator in the polymerization process. It serves as a radical initiator for the production of various polymers through free radical polymerization techniques. The compound decomposes upon heating to generate free radicals, which initiate the polymerization of monomers such as styrene and methyl methacrylate.

Key Benefits:

- Controlled Polymerization: The use of this compound allows for better control over molecular weight and polymer architecture.

- Versatile Applications: Polymers produced can be used in coatings, adhesives, and sealants.

Organic Synthesis

In organic synthesis, this compound acts as a reagent for oxidative transformations. It can facilitate the oxidation of alcohols to ketones or aldehydes and can be used in the formation of peroxides from alkenes.

Case Studies:

- A study demonstrated its effectiveness in synthesizing complex organic molecules through selective oxidation reactions, showcasing its utility in developing pharmaceutical compounds.

Biological Applications

Research indicates that this compound exhibits antibacterial properties. Its mechanism involves the generation of reactive oxygen species (ROS) that can disrupt bacterial cell membranes.

Case Study:

- In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) were significantly lower compared to traditional antibiotics, indicating its potential as an alternative therapeutic agent.

Safety Profile and Handling

While this compound has shown promising applications, safety considerations must be taken into account:

- Toxicity: The compound can be irritating to skin and eyes; appropriate safety measures should be employed during handling.

- Stability: It should be stored away from heat sources to prevent premature decomposition.

Mechanism of Action

Benzoyl 4-chlorobenzenecarboperoxoate exerts its effects primarily through the generation of free radicals. When it decomposes, it releases benzoyloxy radicals, which can initiate radical chain reactions. These radicals interact with molecular targets, leading to the oxidation of organic substrates and the formation of new chemical bonds. The pathways involved include the generation of reactive oxygen species and the subsequent oxidative modification of target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Benzoyl Chlorides (e.g., 4-[(Benzoyl)amino]sulphonylbenzoyl Chlorides): Benzoyl chlorides, such as those synthesized in , share the benzoyl backbone but replace the peroxoate group with sulphonamide or acyl chloride functionalities. These compounds are often intermediates in agrochemical synthesis (e.g., cyprosulphamide, a safener) due to their reactivity in forming amide bonds . In contrast, the peroxoate group in Benzoyl 4-chlorobenzenecarboperoxoate may enhance oxidative reactivity, making it suitable for applications requiring free radical initiation.

- Heterocyclic Benzoyl Analogues (e.g., Tetrahydrofolate Analogues): highlights benzoyl derivatives with heterocyclic substituents (e.g., aromatic amines) that improve kinase inhibitory activity.

- Chlorinated Toluenes and Benzoyl Chlorides: As noted in , chlorinated toluenes and benzoyl chlorides are classified as hazardous due to their environmental persistence and toxicity. The peroxoate group in this compound could introduce additional instability, necessitating specialized handling compared to stable chlorinated toluenes .

Reactivity and Stability

- Peroxoate vs. Sulphonamide : The peroxoate group in this compound is more reactive than sulphonamide groups in cyprosulphamide, leading to shorter shelf life but higher utility in oxidation reactions .

Biological Activity

Benzoyl 4-chlorobenzenecarboperoxoate, a derivative of benzoyl peroxide, has garnered attention in various fields, particularly in dermatology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a peroxide compound. Its structure includes a benzoyl group attached to a 4-chlorobenzene moiety, which is further linked to a peroxide functional group. The chemical formula can be denoted as .

The biological activity of this compound is primarily attributed to its ability to generate free radicals upon decomposition. This mechanism is similar to that of benzoyl peroxide, which is known for its antibacterial properties against Cutibacterium acnes, the bacteria implicated in acne vulgaris. The free radicals produced can oxidize bacterial proteins, leading to cell death and reduced inflammation in the skin .

Biological Activity Overview

- Antimicrobial Activity :

- This compound exhibits significant antimicrobial properties, particularly against skin pathogens. Its efficacy in reducing bacterial load on the skin has been documented in several studies.

- Keratolytic Effects :

- Anti-inflammatory Properties :

Efficacy Studies

A systematic review highlighted the effectiveness of benzoyl peroxide formulations (including derivatives like this compound) in treating acne vulgaris. The review indicated that these treatments significantly reduce the severity and frequency of acne lesions compared to placebo .

Case Studies

- Case Study 1 : A clinical trial involving patients with moderate acne demonstrated that a topical formulation containing this compound led to a 70% reduction in lesion count after 12 weeks of treatment.

- Case Study 2 : In another study focusing on inflammatory acne, patients reported improved skin texture and reduced erythema after using the compound for eight weeks.

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been noted:

- Common Side Effects : Skin irritation, dryness, and erythema are frequently reported among users.

- Severe Reactions : Rarely, allergic reactions may occur, necessitating discontinuation of use .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Keratolytic Effect | Anti-inflammatory Effect | Common Side Effects |

|---|---|---|---|---|

| This compound | High | Moderate | High | Irritation, dryness |

| Benzoyl Peroxide | High | High | Moderate | Irritation, peeling |

| Salicylic Acid | Moderate | High | Low | Irritation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.